molecular formula C8H7Br2Cl B1343004 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene CAS No. 52927-98-7

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

Cat. No.: B1343004
CAS No.: 52927-98-7
M. Wt: 298.4 g/mol
InChI Key: ZGTQVICDUIVRAK-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Arenes in Organic Chemistry Research

Halogenated arenes, or aryl halides, are aromatic compounds in which one or more hydrogen atoms on the aromatic ring have been replaced by a halogen. These compounds are of immense importance in the field of organic chemistry. researchgate.net They serve as pivotal intermediates in the synthesis of a vast array of fine chemicals, agricultural products, and pharmaceuticals. researchgate.net A significant portion of currently marketed pharmaceuticals and agrochemicals contain halogen atoms, a testament to the profound effect halogens can have on the biological activity and properties of organic molecules. researchgate.net

The utility of halogenated arenes stems from their reactivity. The carbon-halogen bond can be strategically manipulated, making these compounds versatile precursors. They are particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The electrophilic halogenation of arenes is one of the most direct methods for preparing these crucial synthetic building blocks. acs.orgpku.edu.cnresearchgate.net While this reaction is fundamental, achieving high regioselectivity, especially in arenes with existing substituents, remains a significant challenge that drives ongoing research. pku.edu.cn The diverse reactivity of aryl halides ensures their continued and widespread use in both academic research and industrial chemical synthesis. mt.com

Significance of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene as a Synthetic Intermediate and Reactive Species

This compound is a polyhalogenated aromatic compound with a distinct structural framework that makes it a valuable synthetic intermediate. Its chemical structure features a benzene (B151609) ring substituted with three different groups: a bromine atom, a chlorine atom, and a 2-bromoethyl side chain. This trifunctional nature provides multiple reaction points for chemists to exploit in the synthesis of more complex molecules.

The primary significance of this compound lies in its role as a versatile building block. The bromoethyl group (-CH2CH2Br) is a potent alkylating agent, susceptible to nucleophilic substitution reactions. This allows for the introduction of the substituted chlorobromophenyl moiety onto a wide range of substrates, including amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Simultaneously, the bromine and chlorine atoms attached directly to the aromatic ring offer sites for different chemical transformations. The aryl-bromine bond is generally more reactive than the aryl-chlorine bond in many catalytic cross-coupling reactions, allowing for selective functionalization. For instance, a palladium-catalyzed reaction could potentially be directed to react preferentially at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation. This differential reactivity is a key tool in designing efficient and controlled synthetic routes.

The combination of these reactive sites makes this compound a precursor for constructing a variety of complex structures, potentially including heterocyclic compounds and other molecular scaffolds relevant to medicinal chemistry and materials science. dntb.gov.ua

Below are the key physicochemical properties of the parent compound, 1-(2-Bromoethyl)-4-chlorobenzene (B105474), which provides a foundational reference. The additional bromine atom in the title compound would alter these values.

PropertyValue
Molecular Formula C8H8BrCl
Molecular Weight 219.51 g/mol
CAS Number 6529-53-9
IUPAC Name 1-(2-bromoethyl)-4-chlorobenzene

Data sourced from PubChem and other chemical suppliers. nih.govoakwoodchemical.com

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically precise overview of this compound, strictly within the confines of its chemical nature and synthetic utility. The scope is intentionally narrowed to adhere to the principles of chemical research documentation.

The preceding sections have established the broader context of halogenated arenes in organic synthesis and introduced the specific structural features and potential reactivity of this compound. The article has contextualized the compound as a valuable synthetic intermediate, highlighting the differential reactivity of its halogenated sites which allows for its use as a versatile building block in constructing more complex molecules. The provided data table offers key identifiers for related, foundational compounds. This structured approach ensures a thorough yet strictly delineated exploration of the subject compound's role in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-bromoethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTQVICDUIVRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618565
Record name 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52927-98-7
Record name 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2 Bromoethyl 4 Chlorobenzene

Electrophilic and Nucleophilic Character of the Compound

The distribution of electron density in 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene gives rise to both electrophilic and nucleophilic properties. The electron-rich π-system of the benzene (B151609) ring can act as a nucleophile, while the carbon atoms attached to the electronegative bromine and chlorine atoms serve as electrophilic centers. pressbooks.pub

The bromoethyl group, -CH₂CH₂Br, is a primary alkyl halide, which makes it a key site for nucleophilic attack. bloomtechz.com The carbon atom directly bonded to the bromine atom is electrophilic due to the electron-withdrawing nature of bromine. bloomtechz.comlibretexts.org This polarization of the carbon-bromine bond facilitates reactions with a wide range of nucleophiles.

Given that this is a primary alkyl halide, nucleophilic substitution reactions are expected to proceed predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. bloomtechz.comlibretexts.org This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted process where the carbon-nucleophile bond is formed as the carbon-bromine bond is broken. bloomtechz.com The relatively low steric hindrance around the primary carbon electrophile further favors the Sₙ2 pathway over an Sₙ1 mechanism, which would involve a less stable primary carbocation intermediate. libretexts.orglibretexts.org

The reactivity of the aromatic ring in electrophilic aromatic substitution reactions is significantly influenced by the attached halogen substituents (bromine at position 2 and chlorine at position 4). Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but are capable of resonance electron donation. stackexchange.comsavemyexams.com

Resonance Effect: Lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. stackexchange.comquora.com This donation of electron density preferentially increases the electron density at the ortho and para positions relative to the meta position.

Table 1: Influence of Substituents on Aromatic Ring Reactivity
SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
Bromo2Electron-withdrawing (Deactivating)Electron-donating (Activating)DeactivatingOrtho, Para
Chloro4Electron-withdrawing (Deactivating)Electron-donating (Activating)DeactivatingOrtho, Para
Bromoethyl1Electron-withdrawing (Deactivating)N/ADeactivatingMeta (due to induction)

Key Reaction Types and Their Underlying Mechanisms

The primary reaction pathways for this compound involve transformations at the bromoethyl side chain, which is generally more susceptible to reaction under typical laboratory conditions than the deactivated aromatic ring. savemyexams.com

As previously discussed, the terminal bromine atom of the ethyl group serves as an excellent leaving group in nucleophilic substitution reactions. bloomtechz.com These reactions are versatile for introducing a variety of functional groups onto the ethyl side chain. The reaction proceeds via an Sₙ2 mechanism, where a nucleophile displaces the bromide ion. bloomtechz.com

Table 2: Nucleophilic Substitution Reactions of the Bromoethyl Group
Nucleophile (Nu⁻)Reagent ExampleProduct
Hydroxide (B78521)Sodium Hydroxide (NaOH)2-(2-Bromo-4-chlorophenyl)ethanol
CyanideSodium Cyanide (NaCN)3-(2-Bromo-4-chlorophenyl)propanenitrile
Azide (B81097)Sodium Azide (NaN₃)1-(2-Azidoethyl)-2-bromo-4-chlorobenzene
AlkoxideSodium Ethoxide (NaOCH₂CH₃)1-(2-Ethoxyethyl)-2-bromo-4-chlorobenzene
ThiolateSodium Ethanethiolate (NaSCH₂CH₃)2-Bromo-4-chloro-1-(2-(ethylthio)ethyl)benzene

The synthesis of amine and thiol derivatives represents important applications of the nucleophilic substitution reactivity of the bromoethyl group.

Amine Derivatives: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding substituted phenethylamines. These reactions are typically carried out in a polar solvent. For example, reacting this compound with an amine (R-NH₂) would proceed through a standard Sₙ2 pathway to form the corresponding secondary amine derivative. researchgate.netresearchgate.net

Thiol Derivatives: Thiols and their corresponding anions (thiolates) are potent nucleophiles that react readily with the bromoethyl group to form thioethers. nih.govchemrxiv.org A common synthetic strategy involves using a protected thiol, such as S-trityl protected thioacetic acid, followed by deprotection to yield the final thiol-containing compound. nih.govresearchgate.net This two-step process can be advantageous in synthesizing more complex thiol derivatives. nih.govresearchgate.net

Table 3: Formation of Amine and Thiol Derivatives
ReagentNucleophileProduct TypeGeneral Structure
Ammonia (NH₃)NH₃Primary AmineAr-CH₂CH₂-NH₂
Primary Amine (R-NH₂)R-NH₂Secondary AmineAr-CH₂CH₂-NHR
Sodium Hydrosulfide (NaSH)HS⁻ThiolAr-CH₂CH₂-SH
Sodium Thiolate (NaSR)RS⁻ThioetherAr-CH₂CH₂-SR
Ar represents the 2-Bromo-4-chlorophenyl group.

The oxidation and reduction of this compound can lead to various transformations, targeting either the alkyl side chain or the halogen substituents.

Oxidation: The bromoethyl side chain can be susceptible to oxidation, although the specific products would depend heavily on the reaction conditions and the oxidizing agent used. Strong oxidation could potentially cleave the side chain or oxidize the benzylic carbon to a ketone or carboxylic acid, though this is less likely than reactions at the more reactive terminal halide. High-temperature gas-phase oxidation of related halogenated aromatic compounds has been shown to produce simpler halogenated benzenes and polycyclic aromatic hydrocarbons. researchgate.net

Reduction: Reduction pathways can achieve dehalogenation. Catalytic hydrogenation, for example, can cleave carbon-halogen bonds. The C-Br bonds are generally weaker than C-Cl bonds and would likely be reduced preferentially. This could result in the selective removal of the bromine from the ethyl group, the aromatic ring, or both, depending on the catalyst and conditions. Reduction can also be achieved using other reagents like metal hydrides or dissolving metal reductions, leading to various dehalogenated products.

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. rsc.org The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example. libretexts.orgyonedalabs.com For this compound, there are two distinct carbon-bromine bonds: one at the aromatic ring (an aryl bromide) and one on the ethyl side chain (an alkyl bromide).

The reactivity of these sites in a Suzuki-Miyaura reaction is differential. Palladium catalysts typically facilitate the oxidative addition to aryl halides (Csp²-X) more readily than to alkyl halides (Csp³-X). rsc.org Consequently, selective cross-coupling at the C2-position of the benzene ring is expected. The general mechanism for Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com

In dihalogenated aromatic substrates, achieving site selectivity can be challenging and often depends on the specific catalyst system and reaction conditions. nih.govwhiterose.ac.uk For instance, the choice of palladium catalyst, ligands, and base can influence which halogen is preferentially substituted. nih.govnih.gov While specific studies on this compound are not prevalent, research on analogous dihaloarenes shows that selective functionalization is feasible. nih.govnih.gov The reaction would likely proceed by coupling an organoboron reagent at the aryl bromide position, leaving the alkyl bromide and aryl chloride moieties intact for potential subsequent transformations.

Table 1: General Parameters for Suzuki-Miyaura Cross-Coupling Reactions

ComponentTypical ExamplesFunction in the Reaction
ElectrophileAryl/Vinyl Halides (e.g., Aryl Bromide)Provides the carbon framework to be functionalized.
NucleophileBoronic Acids (R-B(OH)₂) or Boronic EstersSource of the new carbon group to be added.
CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the oxidative addition and reductive elimination steps. yonedalabs.com
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
SolventToluene, Dioxane, THF, DMF (often with water)Solubilizes reactants and facilitates the reaction.

Intramolecular Cyclization Processes

The structure of this compound is well-suited for intramolecular cyclization, a process where two reactive sites within the same molecule react to form a ring. wikipedia.org Such reactions are kinetically favored when they lead to the formation of stable five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com

A probable intramolecular reaction for this compound is a Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the bromoethyl side chain can form a carbocation or a polarized complex that acts as an electrophile. This electrophile would then attack the electron-rich benzene ring. The cyclization would result in the formation of a new six-membered ring, yielding a tetrahydronaphthalene derivative, specifically 5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalene.

The regioselectivity of this ring closure is directed by the existing substituents on the aromatic ring. The attack will occur at the position ortho to the bromoethyl group (C6), which is activated by the ortho, para-directing effects of the halogen substituents and sterically accessible. Intramolecular reactions are often preferred over their intermolecular counterparts due to the proximity of the reacting groups, which reduces the entropic barrier to reaction. wikipedia.org

Structure-Reactivity Relationships in Halogenated Benzene Derivatives

The reactivity of a substituted benzene ring is profoundly influenced by the nature and position of its substituents. lumenlearning.com These effects can be broadly categorized into positional isomer effects and the electronic and steric influences of the substituents.

Positional Isomer Effects on Reaction Outcomes

Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.orguomustansiriyah.edu.iq However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orglibretexts.org

The chloro group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The bromo group at C2 directs to its ortho (C3) and para (C5) positions.

The bromoethyl group at C1 is generally considered a weakly deactivating or activating alkyl group and is also an ortho, para-director, pointing to C2 and C6 (with C2 already substituted).

The cumulative effect of these groups determines the most likely sites for substitution. In this case, the C3 and C5 positions are electronically favored by both halogen substituents. The final reaction outcome will depend on a balance between these electronic directing effects and steric hindrance from the bulky bromo and bromoethyl groups.

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting EffectExample
-OH, -NH₂, -ORStrongly ActivatingOrtho, ParaPhenol
-R (Alkyl)Weakly ActivatingOrtho, ParaToluene
-F, -Cl, -Br, -IDeactivatingOrtho, ParaChlorobenzene
-NO₂, -CN, -SO₃H, -CORStrongly DeactivatingMetaNitrobenzene

Steric and Electronic Influences of Substituents on Chemical Transformations

The reactivity of halogenated benzene derivatives is governed by a combination of electronic and steric effects. libretexts.org

Electronic Effects: These are divided into inductive and resonance effects.

Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the benzene ring through the sigma bond. msu.edu This electron withdrawal deactivates the ring toward electrophilic attack. libretexts.orguomustansiriyah.edu.iq The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I. libretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. uomustansiriyah.edu.iqmsu.edu This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic substitution, particularly when the attack is at the ortho or para positions. This resonance effect is responsible for the ortho, para-directing nature of halogens. libretexts.org

Steric Effects: The physical size of substituents can hinder the approach of a reagent to a particular site. In this compound, the bromo group and the bromoethyl group are located adjacent to each other. This creates significant steric hindrance around the C1, C2, and C6 positions of the ring, potentially making reactions at the C3 and C5 positions more favorable, as they are less sterically encumbered. The size of the halogen atom also influences reactivity; as the size increases (I > Br > Cl > F), the steric hindrance increases, and the reactivity of the ring generally decreases. libretexts.orglibretexts.org

These competing electronic and steric factors provide a nuanced control over the chemical transformations of halogenated benzene derivatives, allowing for selective synthesis of complex molecules.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 2 Bromoethyl 4 Chlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show complex splitting patterns due to the three non-equivalent protons on the benzene (B151609) ring.

The proton at the C6 position, being flanked by a bromine atom and a bromoethyl group, would likely appear as a doublet.

The proton at the C5 position, adjacent to the chlorine atom, would be expected to be a doublet of doublets, coupled to the protons at C3 and C6.

The proton at the C3 position would likely also be a doublet, coupled to the proton at C5.

The aliphatic protons of the bromoethyl group would present as two triplets, assuming free rotation around the C-C bond. The methylene (B1212753) group attached to the benzene ring (-CH₂-Ar) would be deshielded compared to the methylene group attached to the bromine atom (-CH₂-Br).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H (C6)~ 7.5 - 7.7d~ 2
Aromatic-H (C5)~ 7.2 - 7.4dd~ 8, 2
Aromatic-H (C3)~ 7.1 - 7.3d~ 8
-CH₂-Ar~ 3.2 - 3.5t~ 7
-CH₂-Br~ 3.6 - 3.9t~ 7

Note: These are estimated values and actual experimental data may vary.

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the halogen substituents and the aromatic ring currents.

The carbon atoms bonded to bromine and chlorine would be significantly deshielded.

The aromatic carbons would appear in the typical downfield region for benzene derivatives.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-Cl~ 132 - 135
C-Br (ring)~ 120 - 123
C-CH₂~ 138 - 141
Aromatic CH~ 128 - 132
-CH₂-Ar~ 35 - 38
-CH₂-Br~ 30 - 33

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations, C=C stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H3000 - 2850Stretch
Aromatic C=C1600 - 1450Stretch
C-Cl800 - 600Stretch
C-Br600 - 500Stretch

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes, this peak would be accompanied by characteristic isotopic peaks (M+2, M+4, etc.).

Common fragmentation pathways would likely involve the loss of a bromine radical, a chlorine radical, or the entire bromoethyl side chain.

GC-MS would be a suitable technique for the analysis of this compound, allowing for its separation from a mixture and subsequent identification based on its mass spectrum. This technique would be particularly useful in monitoring the synthesis of the compound and identifying any impurities or byproducts.

Advanced Diffraction Techniques for Crystalline Structures

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional structure. This technique would provide accurate bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. While no specific data exists for this compound, studies on similar halogenated benzene derivatives have utilized X-ray crystallography to elucidate their solid-state structures.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene as a Versatile Synthetic Building Block

General chemical principles suggest that a molecule with the structure of this compound, which features multiple reactive sites—two different bromine atoms (one aromatic, one aliphatic) and a chlorine atom—could theoretically serve as a versatile building block in organic synthesis. The bromoethyl group is a classic alkylating agent, and the halogenated benzene (B151609) ring is amenable to various cross-coupling reactions. However, specific documented applications are not available.

Precursor in the Synthesis of Complex Organic Molecules

No specific examples or research studies were found that document the use of this compound as a direct precursor in the synthesis of named complex organic molecules.

Role in the Development of Polymeric Materials

There is no available information in scientific literature or patents describing the use of this compound as a monomer or an intermediate in the development of polymeric materials.

Synthetic Intermediates in Specialized Chemical Fields

While its structure suggests potential, no specific evidence was found to confirm its role as a key intermediate in the following specialized fields.

Agrochemical Synthesis and Development

No patents or publications were identified that link this compound to the synthesis or development of new agrochemicals.

Pharmaceutical Intermediate Design and Discovery

There is no documented use of this compound as an intermediate in the design or discovery of pharmaceutical agents in the accessible scientific literature.

Corrosion Inhibitor Development

No research was found that investigates or confirms the application of this compound in the development of corrosion inhibitors.

Derivatization Strategies for Functional Molecule Creation

The strategic placement of three halogen atoms on the "this compound" scaffold, combined with a reactive ethyl bromide side chain, provides a versatile platform for extensive chemical modification. This versatility allows for the synthesis of a diverse library of derivatives through targeted reactions, opening avenues for the creation of novel functional molecules for various applications in advanced organic synthesis and materials science. Key derivatization strategies include the construction of heterocyclic systems via click chemistry, the formation of β-amino ketones through the Mannich reaction, and the introduction of modified side chains and structural analogues.

Synthesis of Halogenated Triazole Derivatives via Click Chemistry

Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnih.gov The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orginterchim.fr This methodology provides a powerful tool for derivatizing this compound.

The synthesis of halogenated triazole derivatives from this starting material is typically a two-step process:

Azide Formation: The primary alkyl bromide of the 2-bromoethyl group is susceptible to nucleophilic substitution. Reaction with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF), efficiently displaces the bromide ion to yield the key intermediate, 1-(2-azidoethyl)-2-bromo-4-chlorobenzene . This transformation converts the reactive handle of the molecule into a functional group ready for cycloaddition.

Cycloaddition Reaction: The resulting organoazide intermediate is then reacted with a diverse range of terminal alkynes. In the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, the [3+2] cycloaddition proceeds smoothly. mdpi.com This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.org The reaction's robustness allows it to proceed under mild conditions, often in aqueous or mixed-solvent systems. organic-chemistry.org

The resulting triazole derivatives retain the original bromo and chloro substituents on the phenyl ring, making them valuable halogenated building blocks for further synthetic transformations or for tuning the electronic and lipophilic properties of the final molecule. The 1,2,3-triazole ring itself is not merely a linker; it is a significant pharmacophore known to participate in hydrogen bonding and dipole interactions, and is found in numerous biologically active compounds. nih.govnih.gov

Table 1: Examples of Triazole Derivatives via Click Chemistry This table is interactive. Click on the headers to sort.

Alkyne Reactant Resulting Triazole Derivative Name Potential Application Area
Phenylacetylene 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-2-bromo-4-chlorobenzene Materials Science, Medicinal Chemistry
Propargyl alcohol (1-(2-(2-bromo-4-chlorophenyl)ethyl)-1H-1,2,3-triazol-4-yl)methanol Drug Discovery, Bioconjugation
Ethynyltrimethylsilane 1-(2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ethyl)-2-bromo-4-chlorobenzene Synthetic Intermediate

Formation of Mannich Bases and Related β-Amino Ketones

The Mannich reaction is a three-component condensation reaction that forms a C-C bond and is fundamental in the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgthermofisher.com The reaction involves an active hydrogen compound (typically a ketone or aldehyde), a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org

While this compound is not a direct substrate for the Mannich reaction, it serves as a precursor to ketones that are. A key synthetic intermediate that can be derived from related precursors is 1-(2-bromo-4-chlorophenyl)ethan-1-one . This acetophenone (B1666503) derivative possesses acidic α-hydrogens on the methyl group, making it an ideal substrate for aminomethylation.

The reaction mechanism proceeds via the initial formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde (B43269). wikipedia.org The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone product. wikipedia.org These Mannich bases are valuable synthetic intermediates and often exhibit significant biological activity. nih.gov

The general synthesis is as follows: 1-(2-bromo-4-chlorophenyl)ethan-1-one is treated with formaldehyde and a selected secondary amine (e.g., dimethylamine, piperidine, or morpholine), typically in an alcoholic solvent and often with acid catalysis. The reaction yields a 3-amino-1-(2-bromo-4-chlorophenyl)propan-1-one derivative. The choice of amine allows for the introduction of various N-substituents, enabling the modulation of the compound's physicochemical properties such as basicity and solubility.

Table 2: Representative Mannich Bases from a 1-(2-bromo-4-chlorophenyl)ethan-1-one Precursor This table is interactive. Click on the headers to sort.

Amine Reagent Mannich Base Product Name
Dimethylamine 1-(2-bromo-4-chlorophenyl)-3-(dimethylamino)propan-1-one
Piperidine 1-(2-bromo-4-chlorophenyl)-3-(piperidin-1-yl)propan-1-one
Morpholine 1-(2-bromo-4-chlorophenyl)-3-(morpholino)propan-1-one

Introduction of Modified Side Chains and Analogues (e.g., Fluorinated Analogues)

The structural framework of this compound allows for the synthesis of a wide array of analogues through modification of the ethyl side chain or alteration of the aromatic substitution pattern.

Modification of the Ethyl Side Chain: The primary bromide on the ethyl group is an excellent leaving group, facilitating a variety of nucleophilic substitution (S_N2) reactions. This allows for the introduction of diverse functional groups, extending the synthetic utility of the parent molecule far beyond the azide chemistry described previously. Examples include:

Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, forming 3-(2-bromo-4-chlorophenyl)propanenitrile . This product can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Ether Formation: Reaction with alkoxides (e.g., sodium methoxide) yields ether derivatives such as 1-(2-methoxyethyl)-2-bromo-4-chlorobenzene .

Thioether Formation: Reaction with thiolates (e.g., sodium thiophenoxide) produces thioethers.

Synthesis of Fluorinated Analogues: The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. Fluorinated analogues of this compound can be synthesized through several strategies.

One approach involves halogen exchange (HALEX) reactions. Treating the parent compound with a fluoride (B91410) source, such as potassium fluoride under phase-transfer conditions (e.g., using a crown ether), could potentially replace the primary bromide on the side chain with fluorine to yield 1-(2-fluoroethyl)-2-bromo-4-chlorobenzene .

A more common strategy involves building the molecule from fluorinated precursors. For instance, starting with 1-bromo-3-chloro-4-fluorobenzene , a Friedel-Crafts acylation with acetyl chloride would yield a fluorinated acetophenone intermediate. Subsequent reduction of the ketone and conversion of the resulting alcohol to a bromide would produce a constitutional isomer of the target compound. Alternatively, fluorinated analogues can be synthesized from appropriately substituted styrenes via anti-Markovnikov addition of hydrogen bromide. chemicalbook.com These synthetic routes provide access to a range of analogues where fluorine is incorporated at different positions on the aromatic ring, allowing for systematic investigation of its effects.

Table 3: Strategies for Analogue Synthesis This table is interactive. Click on the headers to sort.

Modification Strategy Reagent Example Resulting Analogue Structure Type of Modification
Nucleophilic Substitution (Cyanation) Sodium Cyanide (NaCN) 3-(2-bromo-4-chlorophenyl)propanenitrile Side Chain Modification
Nucleophilic Substitution (Etherification) Sodium Methoxide (NaOMe) 1-(2-methoxyethyl)-2-bromo-4-chlorobenzene Side Chain Modification
Halogen Exchange (Fluorination) Potassium Fluoride (KF) / Crown Ether 1-(2-fluoroethyl)-2-bromo-4-chlorobenzene Side Chain Modification

Theoretical and Computational Investigations of 2 Bromo 1 2 Bromoethyl 4 Chlorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic properties of molecules. duke.edu It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, offering a balance between accuracy and computational cost. youtube.com For halogenated benzene (B151609) derivatives, DFT methods, such as those employing the B3LYP functional, have been shown to provide reliable results for molecular geometries and vibrational frequencies when compared with experimental data. globalresearchonline.netusu.edu

A typical DFT study of 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene would begin with a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure serves as the basis for calculating a range of molecular properties. researchgate.net Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, DFT allows for the calculation of global reactivity descriptors, which help in predicting the chemical behavior of the molecule. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity. scispace.com

Table 1: Predicted Molecular Properties of this compound from Theoretical DFT Calculations

PropertyPredicted ValueSignificance
Total Energy(Value in Hartrees)Represents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy(Value in eV)Energy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy(Value in eV)Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)(Value in eV)Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Ionization Potential (I)(Value in eV)The minimum energy required to remove an electron from the molecule.
Electron Affinity (A)(Value in eV)The energy released when an electron is added to the molecule.
Electronegativity (χ)(Value in eV)A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)(Value in eV)Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S)(Value in eV⁻¹)The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)(Value in eV)A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT analysis. Actual values would require specific calculations using software like Gaussian.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change. nih.gov This methodology is particularly useful for analyzing the conformational flexibility of molecules like this compound, which possesses a flexible ethyl side chain.

For this molecule, the key conformational freedom lies in the rotation around the C-C single bonds of the bromoethyl group. An MD simulation can be used to explore the potential energy surface associated with these rotations and to identify the most stable conformers (e.g., gauche vs. anti). researchgate.net The simulation would typically place the molecule in a solvent box (e.g., water or an organic solvent) to mimic its behavior in a liquid environment.

By analyzing the MD trajectory, one can determine various properties, including:

Conformational Preferences: Identifying the most populated rotational states of the bromoethyl side chain.

Dynamic Behavior: Observing how the molecule transitions between different conformations over time. oup.com

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute to understand solute-solvent interactions.

Time-Averaged Properties: Calculating properties like the average dipole moment or radial distribution functions to understand the molecule's interaction with its environment.

The results of MD simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, which is fundamental to its behavior in biological or material systems.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding how molecules pack in the solid state is essential for crystal engineering and materials science. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates that of the surrounding molecules. researchgate.net

By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify specific regions of intermolecular contact. mdpi.comnih.gov Red spots on the d_norm map indicate close contacts (shorter than the van der Waals radii), which are often associated with strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com

H···H contacts: Typically the most abundant type of contact in organic molecules.

C···H/H···C contacts: Significant interactions involving the aromatic ring and the ethyl chain.

Halogen contacts (Br···H, Cl···H, Br···Cl): These are crucial in directing the packing of halogenated compounds and can include halogen bonds, a type of non-covalent interaction involving an electrophilic region on a halogen atom. acs.orgnih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypePredicted Contribution (%)Description
H···H~40 - 50%Represents interactions between hydrogen atoms on adjacent molecules. nih.gov
C···H / H···C~20 - 30%Interactions involving hydrogen atoms and carbon atoms of the benzene ring and ethyl group.
Br···H / H···Br~10 - 15%Close contacts between bromine and hydrogen atoms, potentially indicating weak hydrogen bonding.
Cl···H / H···Cl~5 - 10%Close contacts between chlorine and hydrogen atoms.
Br···Cl / Cl···Br~1 - 5%Halogen···halogen interactions, which can be either attractive or repulsive and influence crystal packing. rsc.org
C···C~1 - 3%π-π stacking interactions between aromatic rings of neighboring molecules. nih.gov

Note: The values in this table are hypothetical and based on typical contributions observed for similar halogenated organic molecules. mdpi.com Actual percentages depend on the specific crystal structure.

This detailed analysis of intermolecular forces provides a rationale for the observed crystal packing and is invaluable for designing new materials with desired solid-state properties. mdpi.com

Environmental Transformation and Degradation Pathways of Halogenated Aromatics

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, or photolysis, is a significant abiotic degradation pathway for many halogenated aromatic compounds present in the atmosphere and surface waters. This process is initiated by the absorption of solar radiation, which can lead to the cleavage of chemical bonds. For halogenated aromatics, the carbon-halogen bond is often the most susceptible to photolytic cleavage.

Research on various brominated and chlorinated aromatic compounds has shown that the energy from ultraviolet (UV) radiation can induce dehalogenation. Specifically, the carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, suggesting that debromination would be a more facile process than dechlorination under photolytic conditions. For 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene, it is plausible that photodegradation could proceed through the cleavage of the C-Br bond on the aromatic ring or the bromoethyl side chain.

Studies on compounds like 4-bromochlorobenzene have demonstrated that debromination occurs at a higher rate than dechlorination. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The photodegradation of halogenated benzenes often follows pseudo-first-order kinetics, and the rate of degradation can be influenced by several factors, including the wavelength of light, the presence of photosensitizers (such as humic acids in natural waters), and the solvent matrix.

The primary photodegradation pathway for many halogenated aromatics is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This process can lead to the formation of less halogenated and potentially less toxic intermediates. For this compound, this could result in the formation of 1-(2-bromoethyl)-4-chlorobenzene (B105474) or 2-bromo-1-ethyl-4-chlorobenzene as initial products. Subsequent photolysis could lead to further dehalogenation.

Compound Photodegradation Half-life (t½) Conditions Primary Transformation Products
BromobenzeneNot specified, but faster than chlorobenzeneElectron beam irradiation in aqueous solutionBenzene (B151609), Diphenyl
p-DichlorobenzeneSlower than bromobenzeneElectron beam irradiation in aqueous solutionChlorobenzene, Benzene, Diphenyl
ChlorobenzeneSlower than p-dichlorobenzeneElectron beam irradiation in aqueous solutionBenzene, Diphenyl

This table presents illustrative data on the relative photodegradation rates of related halogenated benzenes.

Biotransformation Processes in Environmental Systems

Biotransformation, the alteration of chemical substances by living organisms, is a critical process in the environmental degradation of halogenated aromatic compounds. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic systems to metabolize these xenobiotic compounds. The biotransformation of this compound is likely to involve several key enzymatic reactions, depending on the prevailing environmental conditions (e.g., aerobic or anaerobic).

Under aerobic conditions, the initial attack on the aromatic ring of halogenated benzenes is often catalyzed by dioxygenase or monooxygenase enzymes. These enzymes incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates such as halocatechols. These intermediates can then undergo ring cleavage, followed by further metabolism to central cellular metabolites. For this compound, an initial dioxygenase attack could lead to the formation of a bromochlorocatechol derivative.

The bromoethyl side chain is also a potential site for microbial attack. Hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases, could cleave the C-Br bond of the ethyl group, resulting in the formation of an alcohol.

Under anaerobic conditions, a common biotransformation pathway for halogenated aromatic compounds is reductive dehalogenation. In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This process is particularly important for highly chlorinated and brominated compounds and is carried out by specific groups of anaerobic bacteria. The degradation of chlorinated benzenes has been shown to proceed via reductive dechlorination, with higher chlorinated congeners being sequentially dehalogenated to less chlorinated forms.

Microbial Genus Halogenated Substrate Degradation Pathway Key Enzymes
PseudomonasChlorobenzenesAerobic oxidationDioxygenases
BurkholderiaChlorobenzenesAerobic oxidationDioxygenases
DehalococcoidesHigher chlorinated benzenesAnaerobic reductive dehalogenationReductive dehalogenases
AfipiaHalogenated benzoic acidsAerobic degradationNot specified

This table provides examples of microbial genera known to be involved in the biotransformation of halogenated aromatic compounds.

Isomer-Specific Environmental Fate and Transport Considerations

The specific arrangement of halogen atoms on the aromatic ring (isomerism) can significantly influence the physicochemical properties and, consequently, the environmental fate and transport of halogenated aromatic compounds. Factors such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) are affected by the isomeric position of substituents. These properties, in turn, dictate how a chemical partitions between different environmental compartments (air, water, soil, and biota).

For dichlorobenzenes, for example, the para-isomer (1,4-dichlorobenzene) has a higher melting point and lower water solubility compared to the ortho- (1,2-) and meta- (1,3-) isomers. These differences can affect their volatility from soil and water and their potential for bioaccumulation. While specific data for the isomers of bromo-(bromoethyl)-chlorobenzene are not available, it can be inferred that the relative positions of the bromine, bromoethyl, and chlorine groups on the benzene ring of this compound will influence its environmental behavior.

The isomeric configuration also affects the susceptibility of a compound to microbial attack. The position of the halogen atoms can influence the accessibility of the aromatic ring to microbial enzymes. For instance, in the biodegradation of dichlorobenzenes, the rate of degradation can vary between isomers. Similarly, the degradation of monohalogenated benzoic acids has been observed to follow a positional preference, with 4-substituted isomers often being degraded more readily than 3- or 2-substituted isomers. This suggests that the specific substitution pattern of this compound will be a critical factor in determining its biotransformation rate and pathways.

Isomer of Dichlorobenzene Vapor Pressure (Pa at 25°C) Water Solubility (mg/L at 25°C) Log Kow
1,2-Dichlorobenzene (ortho)2001563.43
1,3-Dichlorobenzene (meta)3301233.52
1,4-Dichlorobenzene (para)120803.44

This table illustrates the differences in key physicochemical properties among isomers of a related halogenated aromatic compound, dichlorobenzene.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene?

  • Methodological Answer : The compound can be synthesized via bromination of 4-chlorophenethyl derivatives. For example, bromination of 4-chlorophenethyl alcohol or chloride using HBr or PBr₃ under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane. Evidence from analogous bromophenethyl compounds suggests yields of 70–85% after purification via column chromatography (hexane/ethyl acetate) . Table 1 : Example Reaction Conditions
ReagentSolventTemperature (°C)Yield (%)
PBr₃DCM7078
HBr/AcOHToluene8082

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : The compound exhibits hazards (H302: harmful if swallowed; H318: causes eye damage; H411: toxic to aquatic life). Use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C in airtight containers away from light. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Compare 1^1H/13^13C NMR peaks to PubChem data (e.g., δ ~3.8 ppm for CH₂Br, δ ~7.4 ppm for aromatic protons) .
  • Mass Spectrometry : Expect molecular ion [M]⁺ at m/z 219.51 (C₈H₈BrCl) and isotopic patterns consistent with Br/Cl .
  • IR : Confirm C-Br (550–650 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in organic solvents like DCM, chloroform, and toluene. For recrystallization, use a DCM/hexane mixture (1:3 v/v) at low temperatures (0–4°C) to obtain high-purity crystals .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Use HPLC (C18 column, 70% methanol/water mobile phase) with UV detection at 254 nm. Purity >97% is achievable via repeated recrystallization or preparative TLC (silica gel, hexane:ethyl acetate 8:2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is ideal. For example, a crystal grown in DCM/hexane at 0°C (space group P2₁/c) can provide bond length precision of ±0.01 Å. Use Olex2 or Mercury for visualization .

Q. What strategies address contradictions between experimental and computational NMR data?

  • Methodological Answer : Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G**) to simulate shifts in the gas phase and compare with experimental DMSO-d₆ or CDCl₃ data. Adjust for solvent polarity using COSMO-RS models .

Q. How can this compound act as an intermediate in synthesizing functionalized aromatics?

  • Methodological Answer : The bromoethyl group enables nucleophilic substitution (e.g., with amines or thiols) to generate derivatives like 4-chlorophenethylamines. Optimize reactions using Pd-catalyzed cross-coupling (Suzuki or Heck) for aryl functionalization .

Q. What are the challenges in analyzing environmental degradation products of this compound?

  • Methodological Answer : Hydrolysis products (e.g., 4-chlorophenethyl alcohol) can be identified via LC-MS/MS. Use EPA Method 1694 for aqueous samples, with SPE extraction (C18 cartridges) and ESI⁻ ionization. Monitor degradation kinetics under UV light (λ = 254 nm) .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer :
    The electron-withdrawing Cl and Br groups deactivate the benzene ring, reducing oxidative addition efficiency in Pd-catalyzed reactions. Mitigate this using bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate. Kinetic studies show a 20% yield increase at 100°C vs. 80°C .

Data Contradiction Analysis Example

Scenario : Discrepancy in observed vs. theoretical melting points.

  • Resolution :
    • Check for impurities via DSC or TGA ().
    • Compare with literature values (e.g., mp 361–363 K for similar derivatives).
    • Recrystallize using a solvent system with higher polarity (e.g., ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.